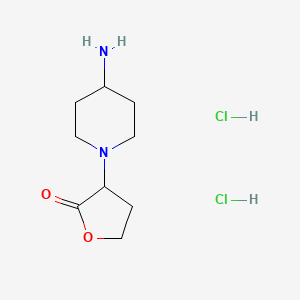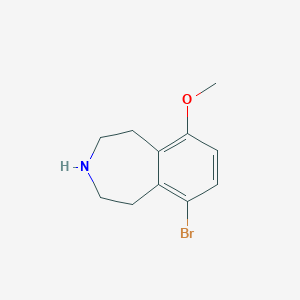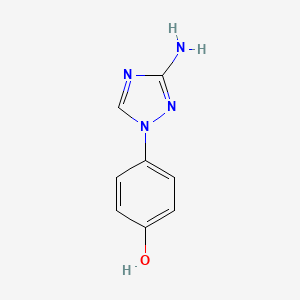
4-(3-アミノ-1H-1,2,4-トリアゾール-1-イル)フェノール
概要
説明
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities. This compound features a phenol group attached to a 1,2,4-triazole ring, which is further substituted with an amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to have a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . They have also been used as starting materials for the synthesis of drug compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s worth noting that the 1,2,4-triazole moiety is a crucial component in many bioactive compounds and drugs, suggesting that it may interact with biological targets in a significant way .
Biochemical Pathways
Compounds with similar structures have been synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Biochemical Properties
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction between 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and aromatase involves hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . Additionally, this compound has been found to interact with various proteins and other biomolecules, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has been shown to induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting cell death.
Molecular Mechanism
At the molecular level, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, the binding of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol to aromatase results in the inhibition of estrogen biosynthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in laboratory settings have been extensively studied. Over time, this compound has been shown to exhibit stability and maintain its biochemical activity. It is also subject to degradation, which can affect its long-term efficacy. In in vitro studies, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s stability and degradation profile have been found to influence its therapeutic potential.
Dosage Effects in Animal Models
The effects of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular function . Threshold effects have also been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.
Metabolic Pathways
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as hydroxylation and conjugation, which influence its pharmacokinetics and pharmacodynamics . These metabolic pathways can affect the compound’s bioavailability, distribution, and elimination, ultimately impacting its therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic potential . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a crucial role in its transport and distribution.
Subcellular Localization
The subcellular localization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as phosphorylation and glycosylation, influence the compound’s localization and activity . Understanding the subcellular distribution of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is essential for optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminoguanidine with phenolic aldehydes under acidic conditions, followed by cyclization to form the triazole ring. Microwave irradiation has also been employed to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives often utilizes large-scale cyclocondensation reactions. The use of microwave-assisted synthesis is gaining popularity due to its ability to reduce reaction times and improve yields. Additionally, the choice of solvents and catalysts can significantly impact the scalability and environmental footprint of the production process .
化学反応の分析
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
類似化合物との比較
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 3-amino-1H-1,2,4-triazole
- 4-amino-1,2,4-triazole
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is unique due to the presence of both a phenol and an amino group on the triazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications compared to other similar compounds .
特性
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8-10-5-12(11-8)6-1-3-7(13)4-2-6/h1-5,13H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUODDKBQSKXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461708-48-4 | |
| Record name | 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
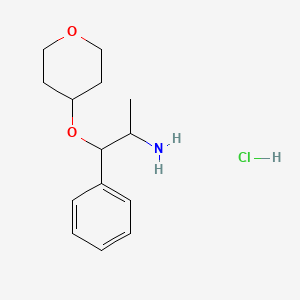
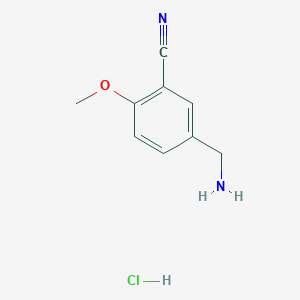
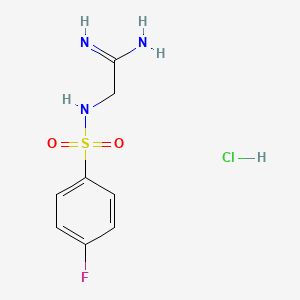
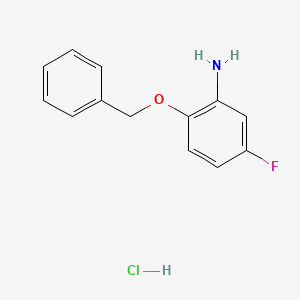
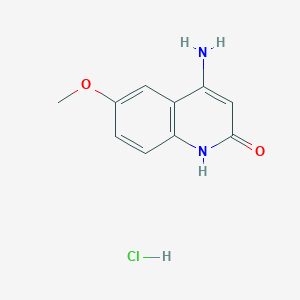
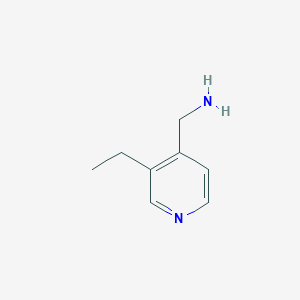
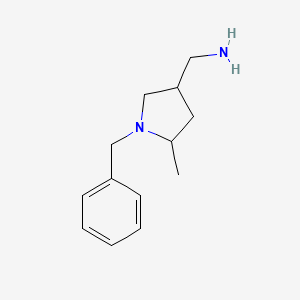
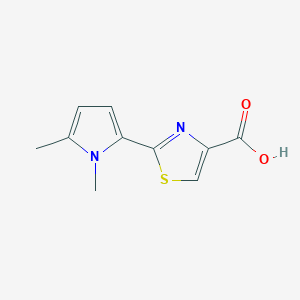

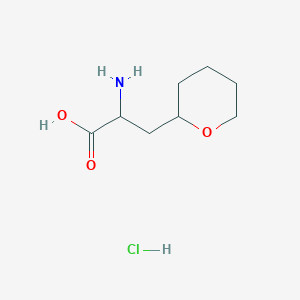
![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
